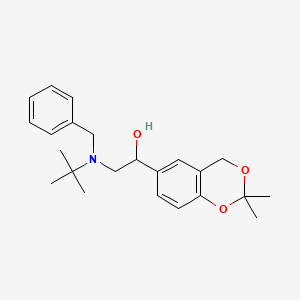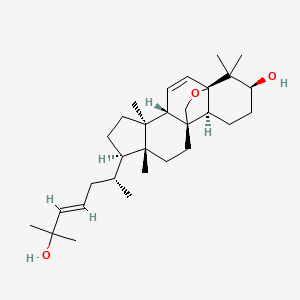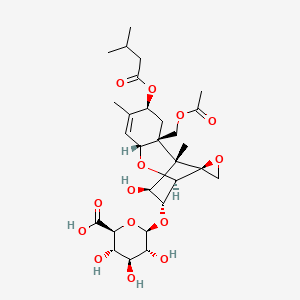
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide is a heterocyclic organic compound with the molecular formula C7H12N2O2. This compound is characterized by its pyrazine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of three methyl groups and two oxygen atoms in the form of dioxides makes this compound unique in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide can be synthesized through the condensation of 2-hydroxyamino-2-methylpropanal oxime with various carbonyl compounds such as glyoxal, diacetyl, and 1,2-cyclohexanedione in water . Another method involves the condensation with diacetyl in methanol to obtain 3-methoxy-2,3-dihydropyrazine 1,4-dioxide . Additionally, heating 2-hydroxyamino-2-methylpropanal oxime in a solution of acetone and dilute hydrochloric acid results in the formation of 2,5-dihydropyrazine 1,4-dioxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions: 2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. For instance, the reduction of 3-hydroxy- and 3-methoxy-2,3-dihydropyrazine 1,4-dioxides leads to the formation of 1,4-dihydroxypiperazines . Bromination of 3-methoxy-2,3-dihydropyrazine 1,4-dioxide results in the formation of 5,6-bis(bromomethyl)-3-methoxy-2,3-dihydropyrazine 1,4-dioxide .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include glyoxal, diacetyl, 1,2-cyclohexanedione, acetone, dilute hydrochloric acid, and bromine . The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in aqueous or methanolic solutions.
Major Products Formed: The major products formed from the reactions of this compound include 1,4-dihydroxypiperazines, 5,6-bis(bromomethyl)-3-methoxy-2,3-dihydropyrazine 1,4-dioxide, and 1,4-dihydroxy-2,5-piperazinedione .
科学的研究の応用
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide has various scientific research applications, particularly in the fields of chemistry and materials science. It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis . Additionally, its derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
作用機序
The mechanism of action of 2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with cellular components . The specific molecular targets and pathways involved in its biological activities are still under investigation.
類似化合物との比較
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide can be compared with other similar compounds, such as 2,5-dihydropyrazine 1,4-dioxide and 3-methoxy-2,3-dihydropyrazine 1,4-dioxide These compounds share the pyrazine ring structure but differ in the substitution patterns and functional groups attached to the ring
Conclusion
This compound is a versatile heterocyclic compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it a valuable compound for further study and development in the fields of chemistry, biology, and materials science.
特性
CAS番号 |
152860-38-3 |
|---|---|
分子式 |
C7H12N2O2 |
分子量 |
156.185 |
IUPAC名 |
2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C7H12N2O2/c1-6-7(2,3)9(11)5-4-8(6)10/h4-6H,1-3H3 |
InChIキー |
OHHRPFHXRVHSOJ-UHFFFAOYSA-N |
SMILES |
CC1C(N(C=C[N+]1=O)[O-])(C)C |
同義語 |
Pyrazine, 2,3-dihydro-2,2,3-trimethyl-, 1,4-dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)

